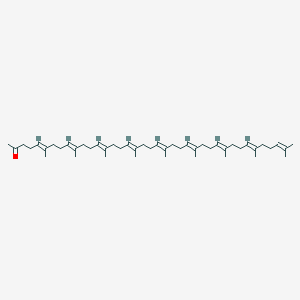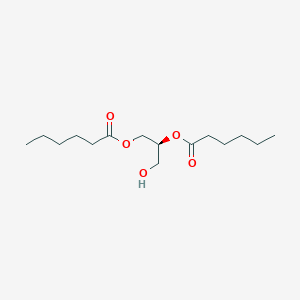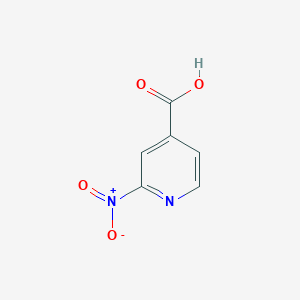![molecular formula C19H33NO2 B053036 methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate CAS No. 113507-74-7](/img/structure/B53036.png)
methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a member of the aziridine family, which is known for its unique chemical properties and biological activities. In
Wirkmechanismus
The mechanism of action of methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. The aziridine ring of the compound is highly reactive and can undergo ring-opening reactions with nucleophiles such as amino acids and DNA bases. This can lead to the formation of covalent adducts that can interfere with normal cellular processes.
Biochemische Und Physiologische Effekte
Methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus. In plants, it has been shown to have growth-regulating effects and can induce systemic acquired resistance against pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate in lab experiments is its high reactivity, which allows for the formation of a wide range of derivatives and adducts. This can be useful for studying the structure-activity relationships of the compound and its derivatives. However, the high reactivity of the compound can also be a limitation, as it can lead to non-specific interactions with biological molecules and make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate. One area of interest is the development of novel derivatives and analogs with improved biological activities and selectivity. Another area of interest is the elucidation of the mechanism of action of the compound and its derivatives, which could provide insights into the design of more effective drugs and pesticides. Finally, the study of the environmental fate and toxicity of the compound and its derivatives is also an important area for future research.
Synthesemethoden
The synthesis method of methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate involves the reaction of pentadec-3-enylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction leads to the formation of the desired product with a yield of around 60%. The purity of the product can be improved by using column chromatography or recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, it has been shown to have anticancer, antiviral, and antibacterial activities. In agriculture, it has been studied as a potential biopesticide and growth regulator. In materials science, it has been used as a monomer for the synthesis of polymers and as a building block for the preparation of functionalized surfaces.
Eigenschaften
CAS-Nummer |
113507-74-7 |
|---|---|
Produktname |
methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate |
Molekularformel |
C19H33NO2 |
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate |
InChI |
InChI=1S/C19H33NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20-17)19(21)22-2/h13-14,17H,3-12,15-16H2,1-2H3/b14-13+ |
InChI-Schlüssel |
KUYGCVCTWOZKGR-BUHFOSPRSA-N |
Isomerische SMILES |
CCCCCCCCCCC/C=C/CCC1C(=N1)C(=O)OC |
SMILES |
CCCCCCCCCCCC=CCCC1C(=N1)C(=O)OC |
Kanonische SMILES |
CCCCCCCCCCCC=CCCC1C(=N1)C(=O)OC |
Synonyme |
dysidazirine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)

